molecular formula C13H14N2O2 B1627656 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione CAS No. 62813-09-6

2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1627656
CAS RN: 62813-09-6
M. Wt: 230.26 g/mol
InChI Key: POAZMSVKCTYEPJ-UHFFFAOYSA-N
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Description



  • 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound with a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.

  • It is a synthetic fragment commonly used in drug design and plays a significant role in the pharmaceutical industry.

  • Derivatives of piperidine are present in more than twenty classes of pharmaceuticals and alkaloids.





  • Synthesis Analysis



    • The synthesis of piperidine derivatives involves various intra- and intermolecular reactions.

    • Methods include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions.

    • Researchers have developed fast and cost-effective methods for synthesizing substituted piperidines.





  • Molecular Structure Analysis



    • The molecular formula of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione is C₁₁H₁₃NO₂ .

    • It contains a piperidine ring fused to an isoindole ring.

    • The structure includes a piperidine moiety, which is a common feature in many pharmaceutical compounds.





  • Chemical Reactions Analysis



    • The compound can undergo various reactions, including cyclization, hydrogenation, and functionalization.

    • Researchers have explored its reactivity and potential applications.





  • Physical And Chemical Properties Analysis



    • Unfortunately, I do not have specific data on the physical and chemical properties of this compound.




  • Scientific Research Applications

    Enantiospecific Synthesis

    A highly enantiospecific, azide-free synthesis approach for (−)-(R)- and (+)-(S)-piperidin-3-ol, derived from the structure of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione, showcases its utility in producing enantiomerically pure compounds. This methodology involves the enantiospecific ring openings of enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones, highlighting its significant role in synthetic organic chemistry for generating optically active piperidine derivatives in excellent yield M. S. Babu et al., 2014.

    Molecular Docking and Cytotoxicity Investigation

    Another critical application involves the synthesis of a Mannich base molecule, 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione, using a Mannich base condensation reaction. This compound has been subjected to molecular geometry optimization, vibrational frequency assignments, and extensive computational analyses to understand its interactions at the molecular level. Its potential was further explored through molecular docking studies and cytotoxic activity evaluation, indicating its significance in medicinal chemistry research for drug design and cancer therapy K. S. Devi et al., 2021.

    Anti-Mycobacterial and Cytotoxic Evaluation

    The compound's framework has been utilized in the development of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines, which were assessed for their anti-mycobacterial activities. A particular derivative showcased potent and non-cytotoxic properties against Mycobacterium tuberculosis, illustrating the compound's relevance in addressing infectious diseases and its potential for therapeutic application A. Rani et al., 2019.

    Conformational Switching and Radical Cyclization

    Research into the radical cyclization of 1-(2-bromophenylamino)cyclohexanecarbonitriles and 4-(2-bromophenylamino)-4-piperidinecarbonitriles demonstrates the synthetic versatility of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione derivatives. This process yields spiro[2H-indole-2-cyclohexan]-3(1H)-imines and spiro[2H-indole-2,4'-piperidin]-3(1H)-imines, contributing to the field of organic chemistry by offering new pathways for the synthesis of complex nitrogen-containing heterocycles R. Sulsky et al., 1999.

    Safety And Hazards



    • 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione is classified as flammable and harmful.

    • Precautions include avoiding contact with skin and eyes, ensuring adequate ventilation, and keeping away from ignition sources.




  • Future Directions



    • Researchers should continue exploring the synthetic versatility and pharmacological potential of piperidine derivatives.

    • Investigate novel applications and optimize synthetic routes for biologically active compounds.




    I hope this analysis provides a comprehensive overview of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione . If you have any further questions or need additional details, feel free to ask!


    properties

    IUPAC Name

    2-piperidin-3-ylisoindole-1,3-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    POAZMSVKCTYEPJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H14N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30601584
    Record name 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30601584
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    230.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione

    CAS RN

    62813-09-6
    Record name 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30601584
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    A mixture of 10 g. of 3-aminopiperidine and 29.6 g. of phthalic anhydride is heated at 150° C. for 30 minutes. This mixture which contains 1-(2-carboxybenzoyl)-3-phthalimidopiperidine is heated at reflux with 500 ml. of 6N hydrochloric acid for two hours. The aqueous phase is extracted with ether and then concentrated in vacuo. The residue is extracted with dilute aqueous sodium hydroxide solution and methylene chloride. The organic phase is dried and concentrated in vacuo to give 3-phthalimidopiperidine.
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    1-(2-carboxybenzoyl)-3-phthalimidopiperidine
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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